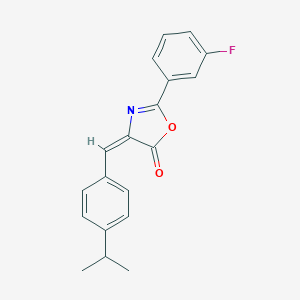![molecular formula C21H17BrN2O4S B446931 4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B446931.png)
4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a bromophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the bromophenyl group through a Suzuki-Miyaura coupling reaction. The hydrazinylidene moiety can be introduced via a condensation reaction with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group and has been studied for its antimicrobial and anticancer activities.
2-(4-Bromophenyl)thiophene: This compound is structurally similar and is used as a reagent in various chemical syntheses.
Uniqueness
What sets 4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H17BrN2O4S |
|---|---|
Molecular Weight |
473.3g/mol |
IUPAC Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H17BrN2O4S/c1-2-27-18-12-14(5-10-17(18)28-21(26)19-4-3-11-29-19)13-23-24-20(25)15-6-8-16(22)9-7-15/h3-13H,2H2,1H3,(H,24,25)/b23-13- |
InChI Key |
XHXONBWKNJWUJG-QRVIBDJDSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
![1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B446851.png)


![4,6-dimethyl-3-[3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B446856.png)


![4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B446863.png)
![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)
![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)


